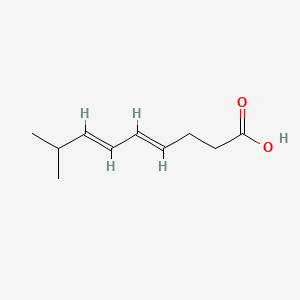
(4E,6E)-8-methylnona-4,6-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E,6E)-8-methylnona-4,6-dienoic acid is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E,6E)-8-methylnona-4,6-dienoic acid typically involves the use of starting materials such as alkenes and alkynes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that can efficiently produce the compound in high yields. Catalysts such as palladium or nickel complexes are often employed to facilitate the formation of the conjugated diene structure.
Análisis De Reacciones Químicas
Types of Reactions
(4E,6E)-8-methylnona-4,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form saturated acids.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated nona-4,6-dienoic acid.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(4E,6E)-8-methylnona-4,6-dienoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other materials due to its reactive double bonds.
Mecanismo De Acción
The mechanism by which (4E,6E)-8-methylnona-4,6-dienoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its conjugated double bonds can interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2E,4E,6E)-2,4,6-Octatrienedioic acid
- (2E,4E,6Z)-2,4,6-Decatrienoic acid
Uniqueness
(4E,6E)-8-methylnona-4,6-dienoic acid is unique due to its specific arrangement of double bonds and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(4E,6E)-8-methylnona-4,6-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-5-3-4-6-8-10(11)12/h3-5,7,9H,6,8H2,1-2H3,(H,11,12)/b4-3+,7-5+ |
Clave InChI |
VNLQZWJEEYUNNK-BDWKERMESA-N |
SMILES isomérico |
CC(C)/C=C/C=C/CCC(=O)O |
SMILES canónico |
CC(C)C=CC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



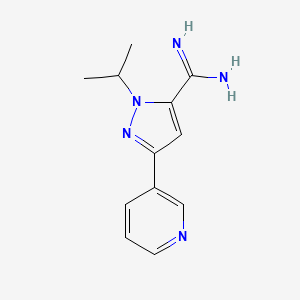
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2,4-Difluoroaniline](/img/structure/B13425785.png)
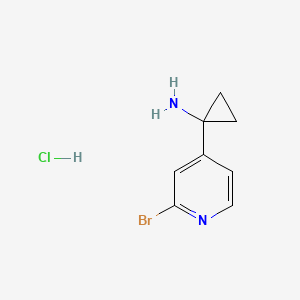
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
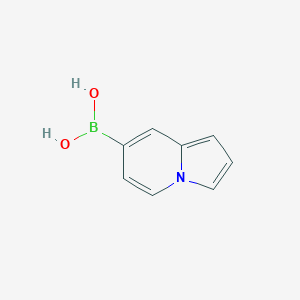
![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
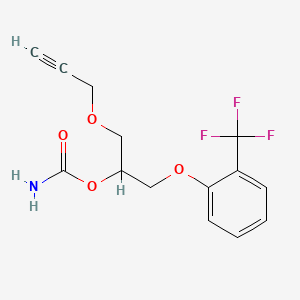
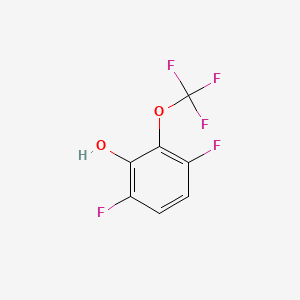
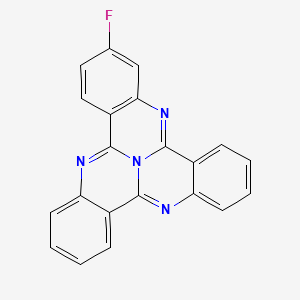
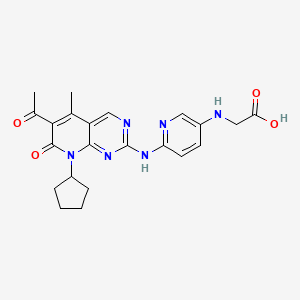
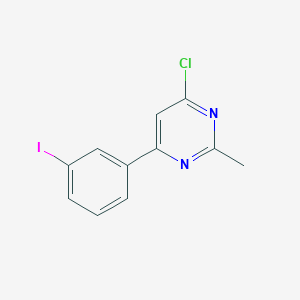
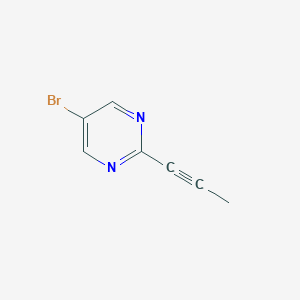
![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)
